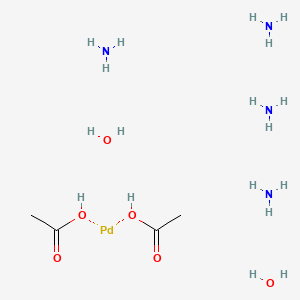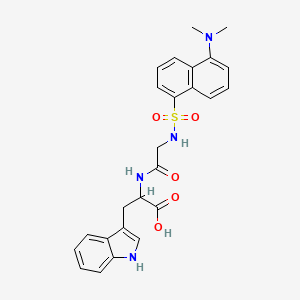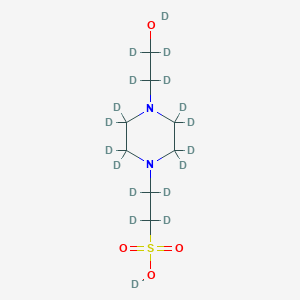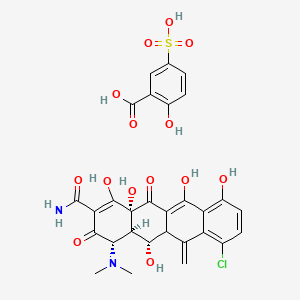
Acetic acid;azane;palladium;dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;azane;palladium;dihydrate is a complex compound that combines acetic acid, azane (ammonia), and palladium with two molecules of water
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;azane;palladium;dihydrate typically involves the reaction of palladium nitrate with acetic acid in the presence of ammonia. The reaction is carried out in an aqueous medium, and the product is obtained as a dihydrate. The reaction conditions often include refluxing the mixture to ensure complete reaction and high yield .
Industrial Production Methods
Industrial production of this compound may involve the use of palladium metal, which is dissolved in acetic acid under oxygen pressure. This method ensures high purity and avoids the formation of nitrogen-containing impurities .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;azane;palladium;dihydrate undergoes various types of chemical reactions, including:
Oxidation: The palladium center can be oxidized, leading to the formation of higher oxidation state palladium compounds.
Reduction: Palladium can be reduced to its metallic form, which is often used in catalytic processes.
Substitution: The acetate and ammonia ligands can be substituted by other ligands, altering the compound’s properties and reactivity.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like nitric acid and reducing agents such as hydrogen gas. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield palladium(IV) compounds, while reduction reactions typically produce metallic palladium .
Aplicaciones Científicas De Investigación
Acetic acid;azane;palladium;dihydrate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which acetic acid;azane;palladium;dihydrate exerts its effects involves the coordination of palladium with the acetate and ammonia ligands. This coordination facilitates various catalytic processes by stabilizing intermediate states and lowering activation energies. The molecular targets and pathways involved include the activation of C-H bonds and the facilitation of electron transfer reactions .
Comparación Con Compuestos Similares
Similar Compounds
Palladium(II) acetate: Similar in structure but lacks the ammonia ligand.
Palladium(II) chloride: Contains chloride ligands instead of acetate and ammonia.
Platinum(II) acetate: Similar in function but uses platinum instead of palladium.
Uniqueness
Acetic acid;azane;palladium;dihydrate is unique due to the presence of both acetate and ammonia ligands, which provide distinct reactivity and stability compared to other palladium compounds. This combination allows for versatile applications in catalysis and material science .
Propiedades
Fórmula molecular |
C4H24N4O6Pd |
|---|---|
Peso molecular |
330.68 g/mol |
Nombre IUPAC |
acetic acid;azane;palladium;dihydrate |
InChI |
InChI=1S/2C2H4O2.4H3N.2H2O.Pd/c2*1-2(3)4;;;;;;;/h2*1H3,(H,3,4);4*1H3;2*1H2; |
Clave InChI |
YANKIUHFRLFTED-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.N.N.N.N.O.O.[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy-3,5-d2]ethanol](/img/structure/B12059482.png)









